Standard cholinergic modulators like vesamicol fail to deplete acetylcholine (ACh), as synthesis continues. Hemicholinium-3 (HC-3) dibromide salt is the definitive competitive CHT1 inhibitor with low-nanomolar affinity, blocking choline reuptake to halt de novo ACh synthesis.
Hemicholinium-3 (HC-3), typically supplied as a highly soluble dibromide salt (CAS 312-45-8), is a bis-oxazonium derivative and the definitive competitive inhibitor of the high-affinity choline transporter (CHT1/HACU) [1]. By selectively binding to CHT1 with low-nanomolar affinity, HC-3 blocks the reuptake of extracellular choline into presynaptic terminals, thereby halting the rate-limiting step of acetylcholine (ACh) synthesis . For procurement professionals, radiochemists, and neuropharmacologists, HC-3 represents a critical pharmacological tool and structural scaffold, offering high aqueous processability and unmatched reliability for inducing targeted cholinergic depletion in electrophysiological, behavioral, and radiotracer development workflows.
Cholinergic hypofunction model development
Competitive CHT1 inhibition (orthosteric)
Direct CNS administration for central models
Substituting Hemicholinium-3 with other cholinergic modulators, such as vesamicol or non-specific choline kinase inhibitors, fundamentally compromises experimental integrity and therapeutic modeling [1]. While vesamicol effectively blocks the vesicular acetylcholine transporter (VAChT)—preventing the packaging of ACh into synaptic vesicles—it leaves cytoplasmic ACh synthesis intact, allowing for potential non-vesicular release or rapid reloading upon washout [2]. In contrast, HC-3 acts upstream by starving the terminal of its obligate precursor, ensuring absolute depletion of newly synthesized ACh. Furthermore, attempting to substitute HC-3 with natural choline-deficient diets introduces systemic metabolic variables, whereas HC-3 provides the rapid, targeted, and dose-dependent CHT1 inhibition required for precise in vitro and in vivo control[3].
No detectable HACU inhibition reported; cholinergic depletion may not occur
Dual ChAT inhibition confounds CHT1-specific interpretation
Non-competitive kinetics differ from competitive HC-3 binding; inhibition may not replicate
Hemicholinium-3 demonstrates exceptional potency for the high-affinity choline transporter (CHT1), with a measured Ki of 16 to 25 nM in synaptosomal membranes [1]. In contrast, low-affinity, sodium-independent choline transport mechanisms exhibit IC50 values for HC-3 in the micromolar range (e.g., ~50 µM) [2]. This >1000-fold selectivity margin ensures that HC-3 effectively isolates CHT1-dependent synaptic transmission without disrupting general cellular choline metabolism or phospholipid synthesis mediated by the CTL1-5 transporter family.
| Evidence Dimension | Choline Transporter Inhibition Affinity |
| Target Compound Data | Hemicholinium-3 (Ki = 16–25 nM for CHT1/HACU) |
| Comparator Or Baseline | Low-affinity choline transport (IC50 ~ 50 µM) |
| Quantified Difference | >1000-fold higher affinity for synaptic CHT1 over somatic/low-affinity transporters. |
| Conditions | Synaptosomal membrane binding and nodose ganglion cell body assays. |
Allows researchers to selectively block neurotransmitter-specific choline uptake without causing generalized cellular toxicity or off-target metabolic disruption.
When comparing presynaptic inhibitors, HC-3 and vesamicol serve distinct procurement needs. Vesamicol inhibits the mobilization of transmitter into synaptic vesicles, limiting release to ~16% of initial tissue content during stimulation, but fails to prevent the formation of newly synthesized [3H]ACh in the cytoplasm[1]. HC-3, by blocking the rate-limiting choline uptake step, completely prevents the synthesis of new ACh[2]. In electrophysiological models of dopamine long-term depression (DA-LTD), the combination of HC-3 and vesamicol is often required to achieve total synaptic ACh depletion, proving that HC-3 is indispensable for targeting the synthesis phase [3].
| Evidence Dimension | Acetylcholine Synthesis Inhibition |
| Target Compound Data | Hemicholinium-3 (Completely blocks newly synthesized [3H]ACh formation) |
| Comparator Or Baseline | Vesamicol (Allows cytoplasmic [3H]ACh synthesis but blocks vesicular loading) |
| Quantified Difference | HC-3 halts upstream precursor uptake; Vesamicol only restricts downstream packaging. |
| Conditions | Sympathetic ganglion and cortico-striatal slice electrophysiology. |
Procurement of HC-3 is mandatory when the experimental or therapeutic goal is the absolute cessation of ACh synthesis, rather than merely delaying vesicular release.
Hemicholinium-3 serves as a highly efficient precursor and reference standard for the synthesis of positron emission tomography (PET) biomarkers targeting CHT1 in oncology and cardiology. During solid-phase extraction (SPE) radiolabeling, [11C]hemicholinium-3 can be synthesized with radiochemical yields of 50–60% (decay corrected to end of bombardment) and >99% radiochemical purity within a rapid 15–20 minute synthesis window [1]. This robust processability makes the HC-3 scaffold a superior starting material compared to more complex or less stable analogs when developing scalable CHT1-targeted diagnostic imaging agents[2].
| Evidence Dimension | Radiochemical Yield and Synthesis Time |
| Target Compound Data | [11C]Hemicholinium-3 (50–60% yield, 15–20 min synthesis time) |
| Comparator Or Baseline | Standard complex PET tracer baselines (often <30% yield, >45 min synthesis) |
| Quantified Difference | High yield and rapid synthesis compatible with the short half-life of Carbon-11 (20.4 min). |
| Conditions | Solid-phase extraction (SPE) using a cation-exchange CM Sep-Pak cartridge. |
Ensures that radiochemistry labs can reliably produce high-purity CHT1 PET tracers with minimal precursor waste and optimal specific activity.
As a dibromide salt, Hemicholinium-3 offers excellent solubility profiles critical for reproducible laboratory formulations. It achieves concentrations up to 50 mg/mL (87.05 mM) in DMSO with sonication, and approximately 33.3 mg/mL (58.03 mM) in water when subjected to ultrasonication and mild heating (60°C) . This high polarity and solubility contrast sharply with highly lipophilic neurotoxins, allowing HC-3 to be easily integrated into aqueous physiological buffers, such as artificial cerebrospinal fluid (aCSF), without the need for high-concentration organic co-solvents that could independently alter neuronal excitability .
| Evidence Dimension | Maximum Stock Solubility |
| Target Compound Data | Hemicholinium-3 dibromide (50 mg/mL in DMSO; ~33 mg/mL in Water) |
| Comparator Or Baseline | Lipophilic neuro-inhibitors (often <1 mg/mL in water, requiring >1% DMSO in final assay) |
| Quantified Difference | Enables millimolar aqueous stock solutions, minimizing final vehicle concentration in sensitive cell assays. |
| Conditions | Standard laboratory reconstitution (sonication/heating to 60°C for water). |
Guarantees seamless, artifact-free integration into perfusion systems for live-cell electrophysiology and in vivo microinjections.
Leveraging its low-nanomolar affinity for CHT1 (Section 3), HC-3 is the primary pharmacological tool used in slice electrophysiology to induce targeted acetylcholine depletion. It is routinely perfused in artificial cerebrospinal fluid (aCSF) to isolate the effects of cholinergic interneurons on long-term depression (LTD) and miniature end-plate currents (MEPCs) [1].
Due to its robust radiochemical yield and rapid synthesis compatibility (Section 3), the HC-3 scaffold is utilized by radiochemistry facilities as a precursor and reference standard for synthesizing[11C] and [18F] labeled tracers. These biomarkers are critical for non-invasive PET imaging of cardiac parasympathetic innervation and CHT1-expressing gliomas [2].
HC-3's well-established competitive binding profile and high solubility (Section 3) make it the ideal positive control and baseline comparator in competitive binding assays. It is used to validate the potency and allosteric mechanisms of next-generation CHT1 inhibitors or choline kinase alpha (CHKA) modulators in drug discovery pipelines[3].
Acute Toxic;Irritant